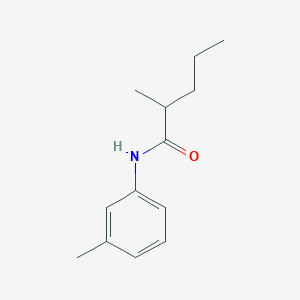
2-methyl-N-(3-methylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-methylphenyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutyl-3-methyl-2-phenylpropanamide or IBMP. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(3-methylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(3-methylphenyl)pentanamide has analgesic and anti-inflammatory effects in animal models. It has been found to reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, it has also been found to have a mild sedative effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-(3-methylphenyl)pentanamide is its relatively simple synthesis method. Additionally, it has been found to be stable under a wide range of conditions, making it suitable for use in lab experiments. However, one of the limitations is that it has low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)pentanamide. One potential direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies can be conducted to explore its potential as a painkiller and anti-inflammatory agent. Furthermore, research can be conducted to investigate the potential of 2-methyl-N-(3-methylphenyl)pentanamide in the treatment of other diseases and conditions.
Métodos De Síntesis
2-methyl-N-(3-methylphenyl)pentanamide can be synthesized through the reaction of isobutyryl chloride with 3-methylacetophenone in the presence of a base such as triethylamine. The reaction yields N-isobutyl-3-methyl-2-phenylpropanamide as a white solid with a yield of around 80%.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-methylphenyl)pentanamide has been extensively studied for its potential applications in various fields. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Nombre del producto |
2-methyl-N-(3-methylphenyl)pentanamide |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-methyl-N-(3-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-6-11(3)13(15)14-12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15) |
Clave InChI |
WGNPFXRWGRFWQG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
SMILES canónico |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)






![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)



![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)